molecular formula C15H10ClFN2O3S2 B3596000 Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3596000
M. Wt: 384.8 g/mol
InChI Key: IHVKYDSTSBMQLZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene ring fused with a thiazole ring, which are both known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Ring: Starting with a suitable thiophene derivative, the benzothiophene ring is synthesized through a series of electrophilic aromatic substitution reactions.

    Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms onto the benzothiophene ring.

    Formation of the Thiazole Ring: The thiazole ring is constructed via a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Coupling of the Benzothiophene and Thiazole Rings: The final step involves coupling the benzothiophene and thiazole rings through a carbonylation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other benzothiophene and thiazole derivatives, such as:

Uniqueness

The uniqueness of Methyl 2-{[(3-chloro-4-fluoro-1-benzothi

Properties

IUPAC Name

methyl 2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3S2/c1-6-11(14(21)22-2)24-15(18-6)19-13(20)12-10(16)9-7(17)4-3-5-8(9)23-12/h3-5H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVKYDSTSBMQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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